XIAP BIR3 Binding Affinity
In a fluorescence polarization assay measuring displacement of a fluorescently labeled Smac peptide, SM-433 demonstrates potent binding to the XIAP BIR3 domain with an IC50 of <1 μM . This affinity, while strong, is a key point of differentiation. It is less potent than the picomolar to low nanomolar affinities exhibited by bivalent mimetics like SM-164 (IC50 = 1.39 nM) [1] or the broad-spectrum inhibitor Birinapant (Kd = 45 nM) , but it is significantly more potent than earlier-generation monovalent mimics like LBW242 (IC50 = 280 nM) . This intermediate, sub-micromolar affinity may offer a unique pharmacological window for studying XIAP-dependent processes without the maximal target engagement and subsequent cIAP degradation often seen with more potent bivalent agents.
| Evidence Dimension | XIAP BIR3 Binding Affinity |
|---|---|
| Target Compound Data | IC50 < 1 μM (<1000 nM) |
| Comparator Or Baseline | SM-164: IC50 = 1.39 nM ; Birinapant: Kd = 45 nM ; LBW242: IC50 = 280 nM |
| Quantified Difference | SM-433 is >100-fold less potent than SM-164, ~20-fold less potent than Birinapant, and ~3.5-fold more potent than LBW242 (based on upper bound estimates). |
| Conditions | Fluorescence polarization or DELFIA assay using recombinant XIAP BIR3 domain and a Smac-derived peptide tracer. Data for SM-433 from patent WO2008128171A2 . |
Why This Matters
This moderate, monovalent binding profile makes SM-433 a more selective tool for dissecting XIAP BIR3-specific signaling without the confounding effects of potent cIAP1/2 degradation or pan-IAP inhibition, a key differentiator from clinically-advanced bivalent or pan-IAP antagonists.
- [1] Sun, H., et al. J. Med. Chem. 2007, 50, 26, 6414-6417. (SM-164 characterization). View Source
